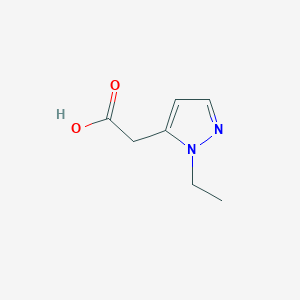

(1-ethyl-1H-pyrazol-5-yl)acetic acid

Description

(1-Ethyl-1H-pyrazol-5-yl)acetic acid (CAS 1221725-79-6) is a pyrazole derivative featuring a carboxylic acid group at the acetic acid chain and an ethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol . Its structure combines the aromatic heterocyclic properties of pyrazole with the acidity and reactivity of the carboxylic acid group, making it a candidate for medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-ethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-6(3-4-8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDDTYBFUMZEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the condensation of ethyl hydrazine with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Methyl and Nitro Substituents

- 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-89-6):

- Molecular formula: C₆H₇N₃O₄

- Molecular weight: 185.14 g/mol

- Key differences: The methyl group at the 1-position and nitro group at the 3-position enhance electron-withdrawing effects, increasing acidity compared to the ethyl-substituted parent compound. This compound’s nitro group may also confer higher reactivity in substitution reactions .

Amino Substituents

- This contrasts with the ethyl group’s hydrophobic nature in the target compound .

Ethyl and Methyl Substituents

Chain Length Variations

- 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid (CAS 1006492-27-8): Molecular formula: C₈H₁₂N₂O₂ Molecular weight: 168.20 g/mol Key differences: The extended propanoic acid chain increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems .

Complex Derivatives

Piperidine-Linked Derivatives

Benzyl-Linked Derivatives

- 4-({[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid (CAS 1431964-19-0): Molecular formula: C₁₄H₁₈ClN₃O₂ Molecular weight: 295.77 g/mol Key differences: The benzoic acid group and methylamino linker broaden applications in drug design, particularly for targeting extracellular proteins .

Biological Activity

(1-ethyl-1H-pyrazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the 1-position and an acetic acid moiety. This unique substitution pattern influences its chemical reactivity and biological activity, enhancing its lipophilicity and interaction with biological targets compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit microbial enzymes, leading to antimicrobial effects, or modulate pathways involved in inflammation and cancer progression. The exact mechanisms are still under investigation, but preliminary studies suggest promising therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in cell cultures, suggesting its potential utility in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines is a key mechanism behind its effects .

Anticancer Activity

In recent investigations, this compound has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant decrease in viability |

| MCF-7 | 25 | Moderate decrease in viability |

| A549 (Lung Cancer) | 50 | Notable cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria, revealing its potential as an alternative treatment option in antibiotic resistance scenarios.

- Cancer Research : In vitro assays demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, indicating a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.